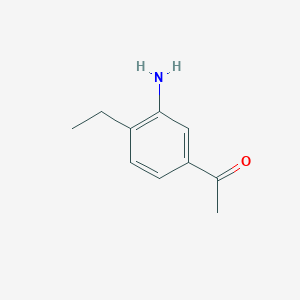

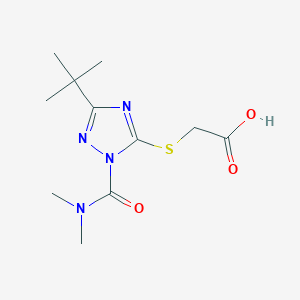

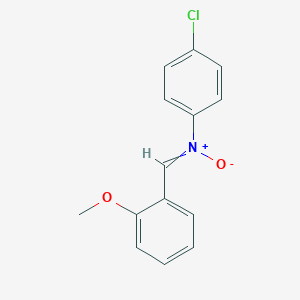

![molecular formula C42H42N28O14 B034203 葫芦[7]脲 CAS No. 259886-50-5](/img/structure/B34203.png)

葫芦[7]脲

描述

Cucurbit7uril is a cyclic organic molecule that consists of seven glycoluril units connected by methylene bridges . It is a pharmaceutical excipient, which can be used in the fields of drug delivery, catalysis, and sensing .

Synthesis Analysis

Cucurbiturils are synthesized from urea and a dialdehyde (e.g., glyoxal) via a nucleophilic addition to give the intermediate glycoluril . This intermediate is condensed with formaldehyde to give hexamer cucurbit6uril above 110 °C . Decreasing the temperature of the reaction to between 75 and 90 °C can be used to access other sizes of cucurbiturils including CB5, CB7, CB8, and CB[10] .Molecular Structure Analysis

Cucurbiturils are macrocyclic molecules made of glycoluril monomers linked by methylene bridges . The oxygen atoms are located along the edges of the band and are tilted inwards, forming a partly enclosed cavity . The dimensions of cucurbiturils are generally on the 10 Å size scale .Chemical Reactions Analysis

Cucurbit7uril has been shown to have selectivity towards adsorbing a series of 14 molecules encompassing four hydrocarbons (C2H2, C2H4, C2H6, and CH4), diatomic molecules of halogens (F2 and Cl2), nitrogen oxides (NO2 and NO), carbon oxides (CO2 and CO), SO2, H2S, N2, and H2 .Physical And Chemical Properties Analysis

Cucurbit7uril is able to form stable complexes with various guests, including drug molecules, amino acids and peptides, saccharides, dyes, hydrocarbons, perfluorinated hydrocarbons, and even high molecular weight guests such as proteins .科学研究应用

制药赋形剂潜力

葫芦[7]脲(CB[7])因其与各种小分子形成主客体复合物的能力而受到认可,提供了改进的药物特性。这一特性表明其作为制药赋形剂的潜力,以增强药物分子的稳定性、溶解性和生物活性 (Kuok et al., 2017).

超分子配位化学

葫芦[n]脲因其在水性介质中的分子识别能力而著称,在超分子配位化学领域发挥着重要作用。它们有助于复杂结构的开发,并有助于杂化多孔固体的合成 (Ni et al., 2013).

超分子组装体和先进材料中的作用

葫芦[n]脲由于其独特的识别特性,已成为各种自组织和刺激控制组装体中不可或缺的组成部分。它们还用于制造先进材料和药物载体 (Masson et al., 2012).

超分子光催化

葫芦[8]脲已被证明可以作为超分子催化纳米反应容器,促进某些化合物在水中的光二聚化,展示了其在光催化中的潜力 (Pemberton et al., 2010).

生物分子的识别

葫芦[n]脲在水性介质中对氨基酸、肽和蛋白质表现出高亲和力和选择性,使其成为这些生物靶标的有希望的合成受体 (Urbach & Ramalingam, 2011).

聚合物和材料科学应用

葫芦[8]脲同时容纳两个客体分子的能力使其独一无二,促进了超分子聚合物和微/纳米结构聚合物材料的构建,包括网络和水凝胶等各种形式 (Zou et al., 2018).

从蔬菜中提取农药

葫芦[7]脲已被用作蔬菜中某些农药提取的分散吸附剂材料,展示了其选择性和吸附能力 (Ran et al., 2021).

直接功能化和利用

已经实现了葫芦[n]脲的直接功能化,导致具有各种功能基团和应用的衍生物,例如传感器和药物递送系统 (Jon et al., 2003).

与金属离子的配位

葫芦[n]脲可以与金属离子配位,形成在药物递送、分子装置和新材料开发中具有潜在应用的配合物 (Cong et al., 2010).

有机发光材料

葫芦[n]脲由于其大环限制效应,在水性介质和固态中制造可调谐和智能有机发光材料中发挥着重要作用 (Nie et al., 2022).

用于SERS的等离子体结

利用葫芦[n]脲作为“胶水”的金纳米粒子组装体表现出独特的等离子体特性和灵敏度,在表面增强拉曼光谱(SERS)中提供应用 (Taylor et al., 2011).

安全和危害

属性

IUPAC Name |

3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H42N28O14/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73/h15-28H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOBFUIMGBWEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42N28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316938 | |

| Record name | Cucurbit[7]uril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1163.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cucurbit[7]uril | |

CAS RN |

259886-50-5 | |

| Record name | Cucurbit[7]uril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cucurbit[7]uril (CB[7]) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

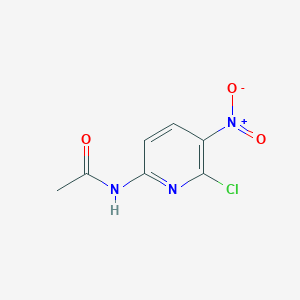

![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)